Superior In Vitro Resistance Barrier: Failure to Select HIV-1 Resistant to 3′-Azido-ddA vs. 3′-Azido-ddG and 3′-Azido-ddC
In head-to-head in vitro resistance selection experiments, serial passage of HIV-1LAI in MT-2 cells under increasing drug pressure failed to generate virus resistant to 3′-azido-ddA, even at concentrations producing high intracellular 3′-azido-ddA-triphosphate levels. In contrast, parallel selection with 3′-azido-ddG yielded virus with 5.3-fold resistance (L74V/F77L/L214F mutations), and 3′-azido-ddC selected for V75I conferring 5.9-fold resistance [1][2]. This represents a qualitative difference in resistance emergence rather than a mere quantitative shift in potency.
| Evidence Dimension | Fold resistance selected during in vitro serial passage of HIV-1LAI in MT-2 cells |
|---|---|
| Target Compound Data | No resistant virus selected (unable to generate resistance despite achieving high intracellular triphosphate levels) |
| Comparator Or Baseline | 3′-Azido-ddG: 5.3-fold resistance (L74V, F77L, L214F, K476N, V518I); 3′-Azido-ddC: 5.9-fold resistance (V75I) |
| Quantified Difference | Qualitative barrier (failure to select resistance) vs. 5.3–5.9-fold resistance with comparators |
| Conditions | HIV-1LAI serial passage in MT-2 cells with escalating drug concentrations; population and single-genome sequencing of RT |
Why This Matters
For procurement decisions in antiviral resistance research, 3′-azido-ddA uniquely offers a tool compound with a demonstrated high genetic barrier to resistance that is absent in the closest azido-purine analogs, enabling studies of resistance-suppressive combination strategies.
- [1] Meteer JD, Schinazi RF, Mellors JW, Sluis-Cremer N. The base component of 3′-azido-2′,3′-dideoxynucleosides influences resistance mutations selected in HIV-1 reverse transcriptase. Antimicrobial Agents and Chemotherapy. 2011;55(8):3758–3764. doi:10.1128/AAC.00414-11. View Source
- [2] Meteer JD, Schinazi RF, Mellors JW, Sluis-Cremer N. Activity Profiles & Mechanisms of Resistance of 3′-Azido-2′,3′-Dideoxynucleoside Analog Reverse Transcriptase Inhibitors of HIV-1. Report/PhD Dissertation. University of Pittsburgh. 2013. Available via CORE (core.ac.uk). View Source
